
STING agonist-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-18 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-18 typically involves the alkylation of aniline followed by a key cyclization step using potassium thiocyanate to form the benzothiazole core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
STING agonist-18 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and nitration reactions can introduce functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
STING agonist-18 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating the immune response and its potential as a therapeutic agent.
Mechanism of Action
STING agonist-18 activates the STING pathway by binding to the STING protein, leading to its oligomerization and recruitment of TANK-binding kinase 1 (TBK1). This activation results in the phosphorylation and activation of interferon regulatory factor 3 (IRF3), which translocates to the nucleus and induces the expression of type I interferons and other pro-inflammatory cytokines . The activation of these pathways enhances the immune response against tumors and viral infections .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural STING agonist that activates the pathway through a similar mechanism.
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist with demonstrated anti-tumor activity.
MSA-2: Another synthetic STING agonist used in combination with other therapeutic agents.
Uniqueness
STING agonist-18 is unique in its ability to be used in various delivery systems, including antibody-drug conjugates, which can enhance its therapeutic efficacy and reduce toxicity . Its versatility in chemical modifications also allows for the development of derivatives with improved pharmacokinetic properties and targeted delivery .
Biological Activity
Introduction
STING (Stimulator of Interferon Genes) agonists are emerging as promising therapeutic agents in cancer immunotherapy due to their ability to activate innate immune responses. Among these, STING agonist-18 has garnered attention for its biological activity and potential applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
STING agonists activate the STING pathway, which is crucial for inducing type I interferons (IFNs) and other cytokines that enhance immune responses. Upon binding to STING, these agonists trigger a signaling cascade involving:
- Activation of TBK1 : The binding of cyclic dinucleotides (like cGAMP) to STING leads to the phosphorylation of TBK1.
- IRF3 Activation : Phosphorylated TBK1 activates IRF3, which translocates to the nucleus and induces the expression of type I IFNs and inflammatory cytokines.
- Immune Cell Activation : The resulting cytokines promote the activation and proliferation of various immune cells, including T cells, dendritic cells, and natural killer (NK) cells .
Efficacy in Tumor Models
Research has demonstrated that this compound significantly enhances anti-tumor immunity in various preclinical models. A notable study involved administering this compound in mice with established tumors, leading to:
- Increased Tumor Infiltration : Enhanced infiltration of CD8+ T cells into tumors.
- Cytokine Production : Elevated levels of IFN-β and other pro-inflammatory cytokines in serum and tumor microenvironment .
Key Research Findings
Case Study 1: Systemic Administration in Mice
A study utilized 18F-FDG PET imaging to visualize metabolic changes in immune cells following systemic administration of this compound. The results indicated:
- Metabolic Activation : Significant increases in 18F-FDG uptake were observed in splenic T and B lymphocytes.
- Temporal Dynamics : Serum IFN-β levels peaked at 6 hours post-treatment but returned to baseline by 24 hours, whereas splenic uptake persisted for up to 48 hours .
Case Study 2: Combination Therapy
Another investigation assessed the efficacy of this compound in combination with immune checkpoint inhibitors (ICIs) like anti-PD1. The findings revealed:
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which STING agonist-18 activates the STING pathway, and how can researchers validate target engagement in vitro?
- Methodological Answer : To elucidate activation mechanisms, employ in vitro assays such as IFN-β luciferase reporter systems in immune cell lines (e.g., THP-1 or RAW264.7). Validate phosphorylation of downstream signaling components (e.g., TBK1, IRF3) via immunoblotting. Use competitive binding assays with recombinant STING protein to confirm direct interaction. For quantitative validation, measure cyclic GMP-AMP (cGAMP) levels via LC-MS/MS, as cGAS-independent agonists like this compound bypass upstream DNA sensing .
Q. Which experimental models are optimal for evaluating the immunostimulatory effects of this compound in preclinical studies?
- Methodological Answer : Use syngeneic tumor models (e.g., MC38 or B16-F10 in mice) to assess antitumor immunity. For mechanistic studies, employ STING-knockout mice to confirm pathway specificity. In vitro, primary dendritic cells or macrophages isolated from murine spleens can quantify cytokine production (e.g., IFN-β, TNF-α) via ELISA. Ensure controlled variables such as dosing frequency and tumor inoculation site to minimize variability .
Q. How should researchers design dose-response experiments to determine the optimal therapeutic window for this compound?
- Methodological Answer : Conduct a 5-point dose-response curve (e.g., 0.1–10 µM in vitro; 1–30 mg/kg in vivo) with triplicate measurements. Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC50/ED50. Include negative controls (vehicle-only) and positive controls (e.g., DMXAA for murine STING). Monitor toxicity via body weight loss, serum ALT/AST levels, and histopathology of lymphoid organs .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data for this compound across different tumor microenvironments (TMEs)?
- Methodological Answer : Perform comparative transcriptomic profiling (RNA-seq) of treated vs. untreated tumors to identify TME-specific resistance factors (e.g., immunosuppressive cytokines, T-reg infiltration). Use multiplex immunohistochemistry to spatially resolve immune cell subsets (CD8+ T cells, macrophages) and correlate with response rates. Validate findings in organoid co-culture systems incorporating stromal cells .
Q. What methodological considerations are critical when combining this compound with immune checkpoint inhibitors to avoid confounding variables in outcome analysis?
- Methodological Answer : Design factorial experiments with independent variable groups: (1) agonist-18 monotherapy, (2) checkpoint inhibitor (e.g., anti-PD-1) monotherapy, (3) combination therapy, and (4) vehicle control. Use staggered dosing (e.g., agonist-18 priming followed by anti-PD-1) to assess synergistic timing. Employ flow cytometry to quantify T-cell exhaustion markers (e.g., PD-1, TIM-3) and tumor-infiltrating lymphocyte (TIL) density .
Q. How can researchers address variability in this compound pharmacokinetics (PK) across preclinical species to improve translational relevance?
- Methodological Answer : Conduct cross-species PK studies in mice, non-human primates, and humanized STING transgenic models. Measure plasma/tissue drug concentrations via LC-MS/MS at multiple timepoints. Adjust formulations (e.g., nanoparticle encapsulation) to enhance bioavailability. Validate human relevance using patient-derived xenografts (PDXs) with human STING haplotype polymorphisms .
Q. What statistical approaches are recommended for analyzing time-dependent immune response data in this compound studies?
- Methodological Answer : Use mixed-effects models to account for longitudinal measurements (e.g., cytokine levels over 72 hours). Apply Kaplan-Meier survival analysis with log-rank tests for survival studies. For high-dimensional data (e.g., CyTOF), apply dimensionality reduction (t-SNE, UMAP) followed by cluster annotation. Report effect sizes with 95% confidence intervals and pre-specify significance thresholds (e.g., p < 0.05, two-tailed) .
Q. Data Interpretation & Reporting
Q. How should researchers handle discordant results between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Investigate bioavailability limitations using ex vivo stimulation assays (e.g., splenocytes from treated mice). Perform metabolite profiling to identify inactive degradation products. Use imaging (e.g., PET with radiolabeled agonist-18) to assess tumor drug accumulation. Compare findings to literature on structural analogs (e.g., ADU-S100) to identify shared limitations .
Q. What strategies ensure reproducibility when reporting this compound studies in peer-reviewed journals?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies: detail animal housing conditions, randomization methods, and blinding protocols. Deposit raw data (flow cytometry FCS files, RNA-seq FASTQ) in public repositories (e.g., GEO, FlowRepository). Disclose lot numbers for critical reagents (e.g., agonist-18 batches) and validate purity via HPLC .
Properties
Molecular Formula |
C38H45N13O6 |
---|---|
Molecular Weight |
779.8 g/mol |
IUPAC Name |
1-[(E)-4-[7-(3-aminopropoxy)-5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C38H45N13O6/c1-6-50-27(15-21(3)46-50)35(54)44-37-42-25-17-23(33(40)52)19-29(56-5)31(25)48(37)12-8-9-13-49-32-26(18-24(34(41)53)20-30(32)57-14-10-11-39)43-38(49)45-36(55)28-16-22(4)47-51(28)7-2/h8-9,15-20H,6-7,10-14,39H2,1-5H3,(H2,40,52)(H2,41,53)(H,42,44,54)(H,43,45,55)/b9-8+ |
InChI Key |
GHYYYXLQUGJICH-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.